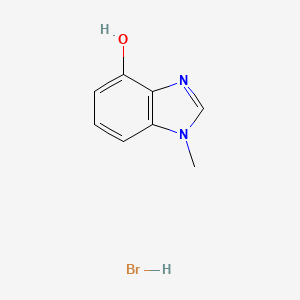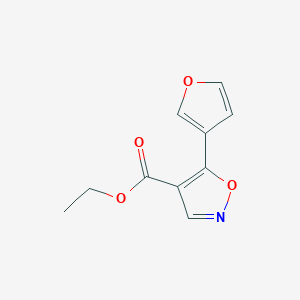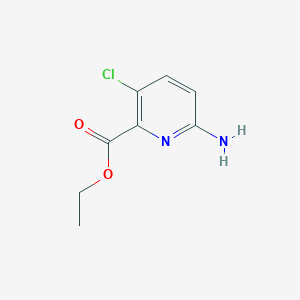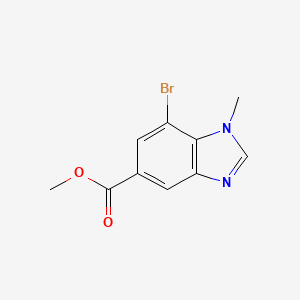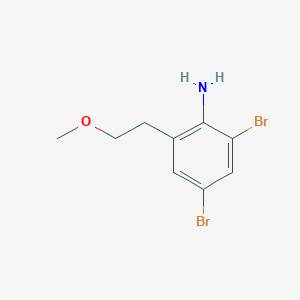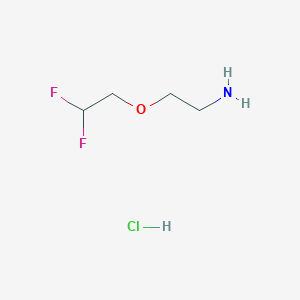![molecular formula C11H22ClN3 B1432123 2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride CAS No. 1609403-49-7](/img/structure/B1432123.png)
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride
Overview
Description
“2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride” is a chemical compound. It is also known as "N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate" . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Scientific Research Applications
Antileishmanial and Antimalarial Agent
This compound has been studied for its potential use as an antileishmanial and antimalarial agent. A molecular simulation study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) of the Leishmania parasite, characterized by a lower binding free energy . This suggests that the compound could be effective in inhibiting the growth of the parasite responsible for leishmaniasis and malaria.
Heterocyclic Building Block
As a heterocyclic compound, it serves as a building block in chemical synthesis. It can be used to create various heterocyclic structures that are prevalent in many pharmaceuticals and agrochemicals. The presence of the pyrazole ring makes it a valuable precursor in synthesizing novel compounds with potential biological activities .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction between drugs and enzymes or receptor sites. This is crucial in the drug discovery process, where understanding the binding efficiency and orientation can significantly influence the design of new drugs .
Early Discovery Research
It is provided to early discovery researchers as part of a unique collection of chemicals. Although not much analytical data is collected for this product, it is assumed to be used in the initial stages of drug discovery to confirm product identity and purity .
Proteomics Research
This compound is also used in proteomics research, where it may be involved in studying protein interactions and functions. Its structural features could make it suitable for binding with specific proteins or peptides, thus helping in the identification and analysis of protein complexes .
Synthetic Intermediate
It acts as an intermediate in the synthesis of more complex molecules. Its reactive sites enable it to undergo various chemical reactions, making it a versatile reagent in organic synthesis .
Pharmacophore Model Development
The compound’s structure can be used in developing pharmacophore models, which are abstract representations of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. This aids in the identification of the essential structural requirements for binding with a target molecule .
Lead Compound Optimization
In medicinal chemistry, it can be used as a lead compound for optimization. By modifying its structure, researchers can enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetics, to develop more effective drugs .
properties
IUPAC Name |
2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3.ClH/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4;/h8,12H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYIOORJIMBBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride | |
CAS RN |
1609403-49-7 | |
| Record name | 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl-N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





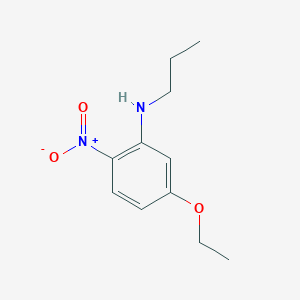
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)
